6-Benzoyl-2-naphthyl phosphate disodium salt CAS 74144-43-7 properties
6-Benzoyl-2-naphthyl phosphate disodium salt CAS 74144-43-7 properties
CAS: 74144-43-7 Formula: C₁₇H₁₁Na₂O₅P Molecular Weight: 372.22 g/mol [1]
Executive Summary
6-Benzoyl-2-naphthyl phosphate disodium salt (BNPP) is a high-specificity chromogenic substrate utilized primarily in enzyme histochemistry for the localization of phosphatases, specifically Alkaline Phosphatase (ALP) and Acid Phosphatase (ACP). Unlike simple naphthyl phosphates, the 6-benzoyl derivative yields a reaction product (6-benzoyl-2-naphthol) with superior substantivity—the ability to bind firmly to tissue protein elements—thereby minimizing diffusion artifacts and enhancing the spatial resolution of enzyme detection [1, 2]. This guide details the physicochemical properties, reaction mechanisms, and validated protocols for its application in research and drug development.
Physicochemical Profile
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water (>50 mg/mL); soluble in DMF/DMSO |
| Stability | Stable at -20°C; protect from moisture and light |
| pH Stability | Hydrolytically stable in neutral buffers; labile in acidic/alkaline extremes over time |
| Reaction Product | 6-Benzoyl-2-naphthol (Insoluble in water, high protein affinity) |
| Detection Method | Colorimetric (Azo-dye coupling) |
Mechanism of Action
The utility of BNPP relies on the "Simultaneous Coupling Azo Dye Method." In this reaction, the phosphate ester is hydrolyzed by the target phosphatase enzyme, releasing the naphthol derivative.[2] Crucially, the presence of the benzoyl group at the C6 position increases the hydrophobicity and molecular weight of the naphthol intermediate, preventing it from diffusing away from the active site before it can couple with a diazonium salt [3].
Reaction Pathway[3][4][5][6]
-
Hydrolysis: ALP cleaves the phosphate group from BNPP.[2]
-
Precipitation: The product, 6-benzoyl-2-naphthol, precipitates locally due to low aqueous solubility and high tissue affinity.
-
Coupling: A diazonium salt (e.g., Fast Blue RR) present in the buffer reacts with the naphthol to form a highly colored, insoluble azo dye.[3]
Caption: Enzymatic hydrolysis and simultaneous azo-coupling mechanism of BNPP.
Applications in Research & Drug Development[8]
Histochemical Localization
BNPP is superior to
-
Leukocyte Alkaline Phosphatase (LAP) Scoring: Differentiating chronic myeloid leukemia (low LAP) from leukemoid reactions (high LAP) [4].
-
Bone Marrow Staining: Identifying osteoblast activity.
-
Toxicology Screening: Assessing drug-induced liver or kidney damage via phosphatase upregulation.
Screening Assays
While p-Nitrophenyl Phosphate (pNPP) is preferred for soluble kinetic assays, BNPP is valuable in membrane-based assays (e.g., Dot Blots) where an insoluble permanent record is required.
Experimental Protocols
Protocol A: Alkaline Phosphatase Staining (Tissue Sections/Smears)
Objective: Visualize ALP activity in frozen tissue sections or blood smears.
Reagents
-
Stock Substrate Solution: Dissolve 10 mg 6-Benzoyl-2-naphthyl phosphate disodium salt in 1 mL N,N-Dimethylformamide (DMF). Store at -20°C.
-
Buffer: 0.1 M Tris-HCl, pH 9.2.
-
Coupling Agent: Fast Blue RR Salt (or Fast Violet B for red readout).
-
Counterstain: Mayer’s Hematoxylin.[4]
Workflow
-
Fixation: Fix air-dried smears or frozen sections in citrate-buffered acetone (or 10% formalin-methanol) for 30 seconds at 4°C. Rinse gently with distilled water.
-
Incubation Mixture Preparation:
-
To 25 mL of Tris-HCl Buffer (pH 9.2), add 0.25 mL of Stock Substrate Solution .
-
Add 15 mg of Fast Blue RR Salt.
-
Critical: Filter the solution immediately before use to remove any undissolved diazonium salt particles which can cause background artifacts.
-
-
Incubation: Incubate slides in the filtered mixture for 15–30 minutes at 37°C (or up to 60 mins at Room Temp). Protect from light.
-
Monitoring: Check microscopically for development of blue/black granules.
-
Termination: Rinse slides thoroughly in deionized water for 2 minutes.
-
Counterstain: Immerse in Mayer’s Hematoxylin for 5–10 minutes. Rinse in tap water to "blue" the nuclei.
-
Mounting: Mount with an aqueous mounting medium (e.g., Glycerol gelatin). Do not use xylene-based media as they may dissolve the azo dye.
Caption: Step-by-step workflow for histochemical staining using BNPP.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background | Decomposition of diazonium salt | Use fresh diazonium salt; ensure filtration step is performed immediately before use. |
| Weak Staining | Substrate hydrolysis or old stock | Prepare BNPP stock fresh or check storage (-20°C). Ensure pH is > 8.5 for ALP. |
| Diffusion (Fuzzy) | Low substantivity conditions | Ensure high ionic strength in buffer; avoid organic solvents in wash steps. |
| Precipitate Crystals | Unfiltered reagent | Always filter the working solution. Do not let the slide dry out during incubation. |
Safety & Handling
-
Toxicity: BNPP is classified as Toxic if swallowed (H301) . Handle with gloves and avoid inhalation of dust [5].[5]
-
Diazonium Salts: The coupling agents (Fast Blue/Red) are potential carcinogens and should be handled in a fume hood.
-
Disposal: Solutions containing azo dyes and diazonium salts must be disposed of as hazardous chemical waste, not down the drain.
References
-
Burstone, M. S. (1958).[6][7] Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases. Journal of the National Cancer Institute, 20(3), 601-15. Link
-
Sigma-Aldrich. (n.d.). Alkaline Phosphatase Procedure (Leukocyte). Technical Bulletin. Link
-
BenchChem. (2025).[3][8] A Comparative Review of Naphthol AS-TR and Naphthol AS-MX for Enzyme Detection. Technical Guide. Link
- Kaplow, L. S. (1963). Cytochemistry of leukocyte alkaline phosphatase: Use of complex naphthol AS phosphates in azo dye-coupling technics.
-
PubChem. (2025).[9] 6-Benzoyl-2-naphthyl phosphate disodium salt (Compound Summary).[1] National Library of Medicine. Link
Sources
- 1. echemi.com [echemi.com]
- 2. Naphthol AS phosphate | Alkaline Phosphatase Substrate [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Burstone's Staining Protocol for Alkaline Phosphatase on Frozen Tissue Sections - IHC WORLD [ihcworld.com]
- 5. echemi.com [echemi.com]
- 6. Histochemical demonstration of acid phosphatases with naphthol AS-phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Benzoyl-2-naphthol | C17H12O2 | CID 93271 - PubChem [pubchem.ncbi.nlm.nih.gov]
